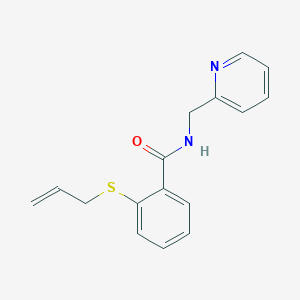![molecular formula C19H18FNO3 B5369736 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as BML-210, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
作用機序
The mechanism of action of 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. These pathways are involved in various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the major advantages of 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is its potential use in the development of new drugs for the treatment of inflammatory diseases and cancer. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. It also has poor bioavailability, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the research on 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one. One area of research is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which can expand its potential applications.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This will help to determine its safety and efficacy for use in various scientific research applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one involves the reaction of 3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one with dimethylamine and formaldehyde. The reaction is carried out under specific conditions, and the resulting product is purified to obtain pure this compound.
科学的研究の応用
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one has been studied for its potential use in various scientific research applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body. This makes this compound a potential candidate for the treatment of inflammatory diseases.
Another area of research is its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-11-17(12-4-6-13(20)7-5-12)18(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11/h4-9,22H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNEHRGGBVJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)
![1-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]indoline](/img/structure/B5369658.png)
![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)
![4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)
![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)



![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)